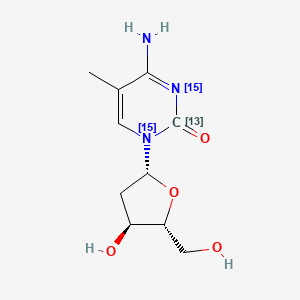
5-Methyl-2'-deoxy Cytidine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2’-deoxy Cytidine-13C,15N2 is an isotopic analog of 5-Methyl-2’-deoxy Cytidine. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxy Cytidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytidine molecule. The process begins with the synthesis of labeled cytosine, which is then coupled with a deoxyribose sugar to form the nucleoside. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications.
化学反応の分析
Types of Reactions
5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.
科学的研究の応用
5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.
Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.
Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.
作用機序
The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.
類似化合物との比較
Similar Compounds
5-Methyl-2’-deoxy Cytidine: The unlabeled analog of 5-Methyl-2’-deoxy Cytidine-13C,15N2.
Thymidine: An isostere of 5-Methyl-2’-deoxy Cytidine, differing by the presence of a methyl group at the 5-position of the pyrimidine ring.
Cytidine: The parent nucleoside molecule, lacking the methyl group at the 5-position.
Uniqueness
5-Methyl-2’-deoxy Cytidine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed investigations of nucleic acid structure and function.
特性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |
InChIキー |
LUCHPKXVUGJYGU-LLXNEWESSA-N |
異性体SMILES |
CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


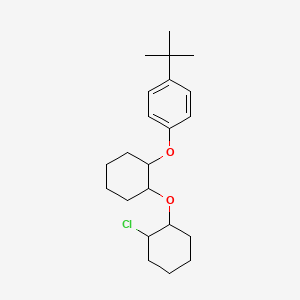
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
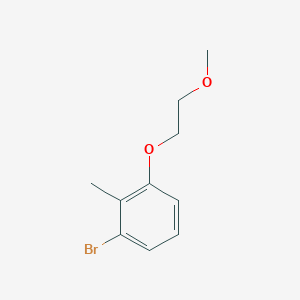
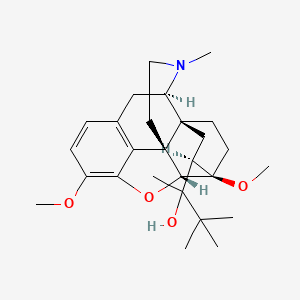
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
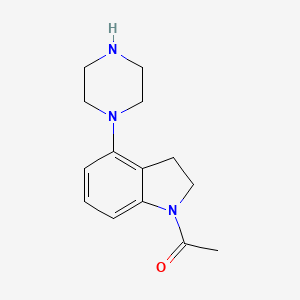
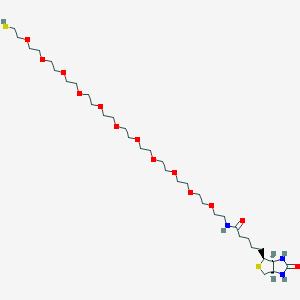
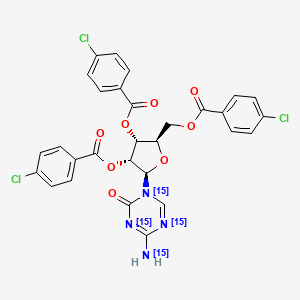


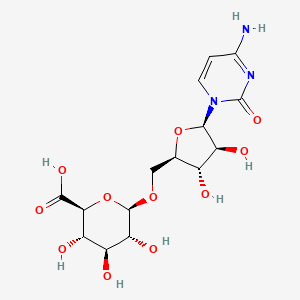


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
